Benzotriazol-1-yl-(2,3-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotriazol-1-yl-(2,3-difluorophenyl)methanone is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. Benzotriazole derivatives are particularly valued for their stability and ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-(2,3-difluorophenyl)methanone typically involves the reaction of benzotriazole with 2,3-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-(2,3-difluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzotriazole moiety can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of catalysts, such as palladium on carbon (Pd/C), and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Benzotriazol-1-yl-(2,3-difluorophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Benzotriazole derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers, coatings, and corrosion inhibitors due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-(2,3-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with these targets, leading to inhibition or modulation of their activity. The presence of the difluorophenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in the synthesis of various derivatives.
2,3-Difluorobenzoyl Chloride: A key intermediate in the synthesis of Benzotriazol-1-yl-(2,3-difluorophenyl)methanone.
Benzotriazol-1-yl-(4-fluorophenyl)methanone: A similar compound with a single fluorine atom, used for comparison in studies of biological activity and reactivity.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its chemical stability and reactivity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
benzotriazol-1-yl-(2,3-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O/c14-9-5-3-4-8(12(9)15)13(19)18-11-7-2-1-6-10(11)16-17-18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHATKWBBLGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.